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molecular formula C8H8O4S B1294570 4-(Methylsulfonyl)benzoic acid CAS No. 4052-30-6

4-(Methylsulfonyl)benzoic acid

Cat. No. B1294570
M. Wt: 200.21 g/mol
InChI Key: AJBWNNKDUMXZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04758369

Procedure details

A mixture of 5 g of 4-(methylthio)-benzoic acid (97%) and 30 mL of glacial acetic acid was formed. The mixture was cooled in a water bath containing a small amount of ice. To the mixture was added 8.5 g of 30% hydrogen peroxide gradually over one hour. No temperature rise was observed during the addition of the hydrogen peroxide. The reaction mixture was then heated for one and a half hours with the temperature ranging between 70° C. and 100° C. Heating was stopped and the reaction mixture was allowed to cool to room temperature. A solid was present in the reaction mixture. A solution of 3 g of sodium sulfite in 57 g of water was added to the reaction mixture. The solid was filtered from solution and was washed three times with cold deionized water. The solid was transferred to a watchglass and dried overnight. The dried product weighed 5.25 g which is a yield of 88.1% of the theoretical based upon the amount of the starting benzoic acid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 g
Type
reactant
Reaction Step Five
Name
Quantity
57 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CS[C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.[C:12](O)(=O)C.OO.[S:18]([O-:21])([O-])=[O:19].[Na+].[Na+]>O>[CH3:12][S:18]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)(=[O:21])=[O:19] |f:3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CSC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
8.5 g
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Five
Name
Quantity
3 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
57 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in a water bath
ADDITION
Type
ADDITION
Details
containing a small amount of ice
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated for one and a half hours with the temperature
CUSTOM
Type
CUSTOM
Details
ranging between 70° C. and 100° C
TEMPERATURE
Type
TEMPERATURE
Details
Heating
FILTRATION
Type
FILTRATION
Details
The solid was filtered from solution
WASH
Type
WASH
Details
was washed three times
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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